![molecular formula C17H13FN2O B2361049 (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one CAS No. 1164485-41-9](/img/structure/B2361049.png)

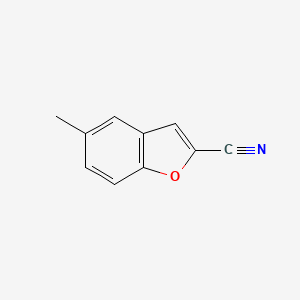

(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one” is a chemical compound. It is related to a series of 1-H-pyrazole-3-carboxamide derivatives that have been designed and synthesized . These derivatives exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 338.3 g/mol . It has a computed XLogP3-AA of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are 338.11790390 g/mol . Its topological polar surface area is 73 Ų .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Organic Synthesis

- A study by Konaté et al. (2021) explored the chemical reactivity of imidazo[1,2-a]pyridinyl-chalcone series, including (E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one. This research identified the local nucleophilicity and electrophilicity of these compounds, contributing significantly to organic synthesis and medicinal chemistry, particularly in molecular hybridization strategies for therapeutic systems (Konaté, Affi, & Ziao, 2021).

Antitumor Activity

- The compound's potential in antitumor activity was investigated by Naito et al. (2005), where similar compounds exhibited potent cytotoxicity against tumor cell lines and significant in vivo antitumor activity (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).

Cytotoxic Activity

- Vilchis-Reyes et al. (2010) synthesized derivatives of 2-methylimidazo[1,2-a]pyridine and evaluated their cytotoxic activity, contributing to the development of new cytotoxic and CDK inhibitor compounds (Vilchis-Reyes, Zentella, Martínez-Urbina, Guzmán, Vargas, Ramírez Apán, Ventura Gallegos, & Díaz, 2010).

Imaging and Diagnostic Applications

- The application of related compounds in imaging, specifically in radiotracer production for clinical applications like imaging hypoxia and tau pathology, was researched by Ohkubo et al. (2021), highlighting the compound's relevance in medical diagnostics and therapy (Ohkubo, Kurihara, Ogawa, Nengaki, Fujinaga, Mori, Kumata, Hanyu, Furutsuka, Hashimoto, Kawamura, & Zhang, 2021).

Synthesis and Characterization

- Achugatla, Ghashang, and Guhanathan (2017) reported the synthesis and characterization of similar compounds, underlining their significance in chemical synthesis and pharmacological research (Achugatla, Ghashang, & Guhanathan, 2017).

PI3 Kinase Inhibition

- Hayakawa et al. (2007) identified related compounds as novel PI3 kinase p110α inhibitors, offering a potential pathway for cancer therapeutic agents (Hayakawa, Kaizawa, Kawaguchi, Ishikawa, Koizumi, Ohishi, Yamano, Okada, Ohta, Tsukamoto, Raynaud, Waterfield, Parker, & Workman, 2007).

Fluorescent Properties

- The fluorescent properties of similar compounds were studied by Velázquez-Olvera et al. (2012), where they were synthesized and evaluated in relation to fluorescence emission, contributing to their application as biomarkers and photochemical sensors (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).

Anticancer Agents

- The development of novel pyridine-thiazole hybrid molecules with high antiproliferative activity, where similar compounds were used, was explored by Ivasechko et al. (2022). This study adds to the growing body of research on anticancer agents (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, & Stoika, 2022).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-12-17(20-11-3-2-4-16(20)19-12)15(21)10-7-13-5-8-14(18)9-6-13/h2-11H,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTBQNBMTWWOJI-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)C=CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)/C=C/C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2360970.png)

![4-benzyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2360973.png)

![1-(6-Bromopyridine-2-carbonyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2360978.png)

![3-amino-N-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2360979.png)

![(E)-N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360982.png)

![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)

![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)